9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminopyridines with appropriate reagents. One common method includes the use of ethyl 4,4,4-trifluorobut-2-inoate and 2-aminobenzimidazole under reflux conditions in pyridine . The reaction proceeds through a series of steps, including cyclization and nitration, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole undergoes several types of chemical reactions, including:
Electrophilic Substitution: The compound can undergo nitration and bromination reactions, typically at the C(8) position of the heterocyclic system.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the functional groups attached to the heterocyclic core.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological studies .
Wissenschaftliche Forschungsanwendungen
9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and antimicrobial properties.
Biological Studies: It serves as a scaffold for the development of new drugs targeting various biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
- 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole
- 9-Nitro-7-methylpyrido[1,2-a]benzimidazole
- 9-Nitro-7-chloropyrido[1,2-a]benzimidazole
Comparison: Compared to its analogs, 9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole exhibits unique properties due to the presence of both nitro and trifluoromethyl groups. These substituents enhance its biological activity and chemical stability, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H6F3N3O2 |
---|---|
Molekulargewicht |
281.19 g/mol |
IUPAC-Name |
9-nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)7-5-8-11(9(6-7)18(19)20)17-4-2-1-3-10(17)16-8/h1-6H |
InChI-Schlüssel |
FGTAQKACKWEUME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(N2C=C1)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.